306Oi10 vs. Linear Analog 306O10: A 10-Fold Improvement in In Vivo Luciferase Expression
A direct comparative study demonstrated that a single structural feature—a one-carbon branch on the lipid tail—confers a tenfold improvement in in vivo mRNA delivery efficacy for 306Oi10 over its linear counterpart, 306O10 [1]. Both lipids have identical molecular weights and core structures, varying only in this branch .
| Evidence Dimension | In vivo mRNA delivery efficacy (luciferase expression) |
|---|---|
| Target Compound Data | Substantial luciferase expression |
| Comparator Or Baseline | 306O10 (linear tail analog) |
| Quantified Difference | 10-fold improvement in 306Oi10 efficacy |
| Conditions | Mice, single 0.75 mg/kg mRNA dose, LNP formulation |
Why This Matters
This quantifies the performance penalty for substituting 306Oi10 with its unbranched analog, providing a clear scientific basis for procurement decisions when optimal in vivo potency is required.
- [1] Hajj, K. A.; Ball, R. L.; Deluty, S. B.; Singh, S. R.; Strelkova, D.; Knapp, C. M.; Whitehead, K. A. Branched-Tail Lipid Nanoparticles Potently Deliver mRNA In Vivo due to Enhanced Ionization at Endosomal pH. Small 2019, 15, 1805097. View Source
